Ethyl N-(2-methylphenyl)carbamate
Description
Properties
CAS No. |
5255-71-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
KXOFYXSXZGSQED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Scientific Research Applications
Intermediate in Organic Synthesis
Ethyl N-(2-methylphenyl)carbamate serves as a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the production of pesticides and herbicides due to their efficacy against specific pests while being less harmful to non-target organisms.
Agrochemical Development
The compound is instrumental in developing novel agrochemicals. For instance, it has been studied for its potential use in creating fungicides that target specific fungal pathogens without affecting beneficial microorganisms . This specificity is crucial for sustainable agriculture practices.
Pharmaceutical Applications
In pharmaceutical chemistry, this compound has been explored for its potential therapeutic effects. Research indicates that its derivatives may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development .
Case Study 1: Synthesis of Agrochemicals
A study demonstrated the synthesis of a new class of fungicides using this compound as an intermediate. The resulting compounds showed significant antifungal activity against various plant pathogens, highlighting the compound's utility in agricultural applications .
Case Study 2: Pharmaceutical Research
Research published in a peer-reviewed journal explored the analgesic properties of derivatives synthesized from this compound. The study concluded that certain modifications to the carbamate structure enhanced its efficacy as an analgesic agent, paving the way for further development into pharmaceutical products .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in Ethyl N-(2,4-difluorophenyl)carbamate) enhance stability and alter binding affinities in biological systems . Aromatic vs.
- Boiling Points : Ethyl N-(2-methylphenyl)carbamate has a calculated boiling point of 651.02 K (Joback method), significantly higher than ethyl carbamate due to increased molecular weight and aromaticity .
Carcinogenicity and Mutagenicity
- Ethyl carbamate: Classified as a Group 2A carcinogen (probable human carcinogen) due to metabolic activation to DNA-reactive intermediates (e.g., vinyl carbamate epoxide) . Chronic exposure in mice induces hepatic, pulmonary, and thymic tumors .
- Vinyl carbamate: 10–50× more potent than ethyl carbamate in tumor induction (e.g., lung adenomas, skin tumors) and directly mutagenic in Salmonella typhimurium assays . Its α,β-unsaturated structure facilitates epoxidation, forming reactive electrophiles .
- However, aryl carbamates can still undergo cytochrome P450-mediated oxidation to genotoxic metabolites .
Preparation Methods
Catalytic Hydrogenation of o-Nitrotoluene Derivatives
This method involves reducing o-nitrotoluene to o-toluidine intermediates, followed by carbamate formation.
Procedure ():
- Step 1 : Combine 40 g o-nitrotoluene, 120 g ethanol, and 2 g Raney nickel catalyst. Heat to 65°C and add 23.5 g hydrazine hydrate over 1.5 hours. Maintain at 65°C for 5 hours.
- Step 2 : Extract the intermediate with ethylene dichloride, then react with methyl chloroformate (0.5–1.5 equivalents to o-nitrotoluene) at 60°C for 4 hours.
- Yield : 79.3% after washing and drying.
Key Parameters ():
| Parameter | Range/Value |
|---|---|
| Catalyst | Raney nickel |
| Solvent | Ethanol or methanol |
| Reaction Temperature | 65–85°C (Step 1); 30–60°C (Step 2) |
| Time | 6.5–9 hours total |
Carbamoyl Chloride-Alcohol Reaction
Zinc chloride-catalyzed reactions between carbamoyl chlorides and alcohols offer high efficiency.
General Protocol ():
- Mix zinc chloride (1.79 mmol) and carbamoyl chloride (3.58 mmol) in anhydrous toluene.
- Add 3-[1-(dimethylamino)ethyl]phenol (3.58 mmol) and stir at 110°C until completion.
- Isolate via extraction and column chromatography.
Solvent Optimization Table ():
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 30 | 12 | 86 |
| Benzene | 30 | 16 | 76 |
| Ethyl acetate | 30 | 14 | 59 |
Advantages : Toluene provides optimal yields (86%) at room temperature.
Green Synthesis via Hofmann Rearrangement
A sustainable method using oxone and KCl converts aromatic amides to carbamates.
Procedure ():
- Treat aromatic amides with oxone/KCl to generate N-chloride intermediates.
- Rearrange intermediates with NaOH to form isocyanates, then trap with ethanol.
Comparative Analysis of Methods
Q & A
Q. What are the recommended synthetic methodologies for Ethyl N-(2-methylphenyl)carbamate in laboratory settings?
this compound can be synthesized via catalytic methods using mixed metal oxides (e.g., Zn/Al/Ce) derived from hydrotalcite-like precursors. These catalysts promote carbamate formation through nucleophilic substitution or condensation reactions. Typical conditions involve refluxing in aprotic solvents (e.g., toluene) at 80–100°C for 6–12 hours, achieving yields >75%. Post-synthesis purification often employs column chromatography or recrystallization .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
X-ray diffraction (XRD) is the primary method. The SHELX system (e.g., SHELXL for refinement) is widely used to analyze crystallographic data. Key parameters include hydrogen bonding networks and supramolecular associations, which influence packing motifs. For example, intermolecular N–H···O interactions stabilize the lattice, as observed in related carbamates .
Q. What analytical techniques are used to detect this compound in complex matrices?
- GC-MS : Provides high sensitivity with a limit of detection (LOD) of ~35 µg/L. Derivatization may enhance volatility.
- HPLC-UV/Vis : Paired with C18 columns and mobile phases like acetonitrile/water.
- FTIR Spectroscopy : Identifies characteristic carbamate C=O stretches (~1700 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
Q. What are the primary toxicological concerns associated with this compound?
this compound shares structural similarities with ethyl carbamate, a Group 2A carcinogen (IARC). Key risks include:
- Carcinogenicity : Metabolic activation via CYP2E1 produces vinyl carbamate epoxide, a DNA-reactive metabolite.
- Teratogenicity : Demonstrated in rodent models via prenatal exposure.
- Organ Toxicity : Central nervous system depression and thymic atrophy at high doses .
Advanced Research Questions
Q. How do metabolic pathways influence the carcinogenicity of this compound?
The compound undergoes CYP2E1-mediated oxidation to vinyl carbamate, which is further epoxidized to vinyl carbamate epoxide. This metabolite forms DNA adducts (e.g., 7-(2-oxoethyl)guanine), inducing mutations in oncogenes (e.g., Ras). Studies use:
Q. What discrepancies exist between in vitro and in vivo genotoxicity data, and how are they resolved?
In vitro assays (e.g., Ames test) may underestimate genotoxicity due to incomplete metabolic activation. To address this:
Q. How do structural modifications alter the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing substituents (e.g., -NO₂) enhance electrophilicity, increasing carcinogenic potential.
- Bulkier alkyl groups reduce metabolic activation but may improve pharmacokinetics. Derivatives like N-[2-(ethyl(2-methylphenyl)amino)ethyl]-benzamide exhibit antitumor activity in cancer models .
Q. What computational approaches predict the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
